molecular formula C19H22BrN3O2 B2986229 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 1448034-09-0

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2986229
CAS No.: 1448034-09-0
M. Wt: 404.308
InChI Key: NPVRIAVSOLSNNZ-UHFFFAOYSA-N
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Description

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is an aromatic carboxylic acid and a pyridinemonocarboxylic acid . It has a molecular formula of C19H22BrN3O2 and a molecular weight of 404.308.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula C19H22BrN3O2. It contains a bromopyridinyl group attached to a piperidinyl group via an oxygen atom, and a dimethylamino phenyl group attached to the piperidinyl group via a methanone group.

Scientific Research Applications

Material Science and Physical Chemistry

Studies have focused on the synthesis, characterization, and application of related compounds in material science. For instance, compounds with piperidinyl and phenyl groups have been examined for their thermal properties, structural stability, and potential in creating new materials with specific optical and electronic properties. The thermal and structural studies of substituted piperidinyl-phenyl methanones demonstrate their stability and potential utility in designing materials with desired physical properties (Karthik et al., 2021).

Organic Synthesis and Chemical Interactions

Research in organic synthesis explores the creation and functionalization of piperidine-based frameworks. Compounds structurally related to the queried chemical have been synthesized to study their crystal structure and intermolecular interactions. Such studies are foundational in developing new synthetic methodologies that could be applied in creating diverse chemical entities for various applications, including pharmaceuticals (Revathi et al., 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, analogs and derivatives of the specified compound have been synthesized and tested for their biological activities. For example, piperidine-containing compounds have been evaluated for their antimicrobial properties, showcasing the potential of such structures in developing new therapeutic agents (Mallesha & Mohana, 2014). Additionally, the synthesis and study of piperidine derivatives have implications in neuroprotective drug discovery, indicating their potential utility in addressing neurological disorders (Zhong et al., 2020).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, a related compound is classified as combustible and acutely toxic . It’s important to handle such compounds with appropriate safety measures.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-22(2)15-6-3-5-14(13-15)19(24)23-11-8-16(9-12-23)25-18-17(20)7-4-10-21-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVRIAVSOLSNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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